3',5'-Dimethoxyacetophenone oxime

Catalog No.
S1972870
CAS No.
97294-77-4
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Dimethoxyacetophenone oxime

CAS Number

97294-77-4

Product Name

3',5'-Dimethoxyacetophenone oxime

IUPAC Name

(NZ)-N-[1-(3,5-dimethoxyphenyl)ethylidene]hydroxylamine

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-7(11-12)8-4-9(13-2)6-10(5-8)14-3/h4-6,12H,1-3H3/b11-7-

InChI Key

PFCSYXAOKGKSBA-XFFZJAGNSA-N

SMILES

CC(=NO)C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CC(=NO)C1=CC(=CC(=C1)OC)OC

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC(=C1)OC)OC

3',5'-Dimethoxyacetophenone oxime is an organic compound derived from 3',5'-dimethoxyacetophenone, characterized by the presence of an oxime functional group. Its chemical formula is C10H13N1O3C_{10}H_{13}N_{1}O_{3} and it features a methoxy group at the 3' and 5' positions of the aromatic ring, contributing to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics and reactivity.

, particularly those involving nucleophilic addition and condensation. The synthesis typically involves the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions, leading to the formation of the oxime . Additionally, it can undergo reactions characteristic of oximes, such as dehydration to form corresponding nitriles or further transformations into amines or carbonyl compounds under specific conditions.

Research indicates that 3',5'-dimethoxyacetophenone exhibits antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related conditions . The presence of methoxy groups enhances its ability to scavenge free radicals, potentially offering protective effects against cellular damage. Furthermore, compounds with similar structures have been investigated for their anti-inflammatory and anticancer activities, suggesting that 3',5'-dimethoxyacetophenone oxime may possess comparable biological activities.

The primary method for synthesizing 3',5'-dimethoxyacetophenone oxime involves:

  • Condensation Reaction:
    • Reactants: 3,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride.
    • Conditions: Typically performed in a basic medium (such as sodium hydroxide) to facilitate the reaction.
    • Mechanism: The nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde leads to the formation of the oxime after dehydration.

This straightforward synthetic route allows for the efficient production of 3',5'-dimethoxyacetophenone oxime with relatively high yields.

3',5'-Dimethoxyacetophenone oxime serves multiple purposes in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly in creating compounds with antioxidant properties.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research: Employed in studies investigating its biological effects and potential therapeutic applications.

Interaction studies involving 3',5'-dimethoxyacetophenone oxime focus on its reactivity with biological molecules and other chemical species. For instance, investigations into its antioxidant capacity often involve assessing its interactions with reactive oxygen species (ROS) and cellular components. These studies are crucial for understanding its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 3',5'-dimethoxyacetophenone oxime. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-MethoxyacetophenoneMethoxy group at the para positionExhibits different reactivity patterns
2,4-DimethoxyacetophenoneTwo methoxy groups at different positionsEnhanced solubility in organic solvents
AcetophenoneNo methoxy substituentsLacks antioxidant properties
3,4-DimethoxyacetophenoneMethoxy groups at the 3 and 4 positionsPotentially more reactive due to proximity

The presence of two methoxy groups in 3',5'-dimethoxyacetophenone oxime distinguishes it from other acetophenones by enhancing its electronic properties and reactivity patterns, particularly in biological systems.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Wikipedia

N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine

Dates

Last modified: 07-22-2023

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